2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid
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Overview
Description
2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H3BrClFO4S It is an aromatic carboxylic acid derivative, characterized by the presence of bromine, chlorine, fluorine, and a sulfonyl group attached to the benzene ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions, which involve transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process typically involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Result of Action
Its potential use in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which similar compounds may be used, is known to depend on a combination of mild and functional group tolerant reaction conditions .
Preparation Methods
The synthesis of 2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, m-fluorobenzotrifluoride, undergoes nitration using sulfuric acid as a solvent to form 4-fluoro-2-trifluoromethyl nitrobenzene.
Bromination: The nitro compound is then brominated using dibromohydantoin in sulfuric acid to introduce the bromine atom.
Reduction: The nitro group is reduced to an amine using reduced iron powder in the presence of acetic acid or ammonium chloride.
Deamination: The amine group is removed through deamination in hypophosphorous acid.
Separation and Hydrolysis: The intermediate product is separated and hydrolyzed using sulfuric acid to yield this compound.
Chemical Reactions Analysis
2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like iron powder for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid include other halogenated benzoic acids, such as:
- 2-Bromo-4-chlorobenzoic acid
- 3-Bromo-5-fluorobenzoic acid
- 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid
These compounds share similar structural features but differ in the position and type of halogen and sulfonyl groups.
Properties
IUPAC Name |
2-bromo-3-chlorosulfonyl-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO4S/c8-6-4(7(11)12)1-3(10)2-5(6)15(9,13)14/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINRMMAOSLWBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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